molecular formula C13H13NO3S2 B2371896 N-(1-Benzothiophen-7-yl)-3-ethenylsulfonylpropanamide CAS No. 2224314-77-4

N-(1-Benzothiophen-7-yl)-3-ethenylsulfonylpropanamide

Cat. No.: B2371896
CAS No.: 2224314-77-4
M. Wt: 295.37
InChI Key: DOCVPIZEWAOXDL-UHFFFAOYSA-N
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Description

N-(1-Benzothiophen-7-yl)-3-ethenylsulfonylpropanamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives Benzothiophene is a bicyclic structure consisting of a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzothiophen-7-yl)-3-ethenylsulfonylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzothiophen-7-yl)-3-ethenylsulfonylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.

    Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Brominated or nitrated benzothiophene derivatives.

Scientific Research Applications

N-(1-Benzothiophen-7-yl)-3-ethenylsulfonylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Benzothiophen-7-yl)-3-ethenylsulfonylpropanamide involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist to certain receptors, modulating their activity. The compound’s sulfonyl group can form hydrogen bonds with amino acid residues in the active site of enzymes or receptors, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Benzothiophen-7-yl)-3-ethenylsulfonylpropanamide is unique due to its ethenylsulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other benzothiophene derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(1-benzothiophen-7-yl)-3-ethenylsulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S2/c1-2-19(16,17)9-7-12(15)14-11-5-3-4-10-6-8-18-13(10)11/h2-6,8H,1,7,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCVPIZEWAOXDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CCC(=O)NC1=CC=CC2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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